molecular formula C13H21N5 B11737760 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11737760
M. Wt: 247.34 g/mol
InChI Key: CRSDXUCWXWEBLC-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole and 1-propyl-1H-pyrazole with a suitable amine source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles; conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced amine derivatives.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine stands out due to its unique combination of substituents on the pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-6-18-7-5-12(16-18)9-14-10-13-11(2)8-15-17(13)3/h5,7-8,14H,4,6,9-10H2,1-3H3

InChI Key

CRSDXUCWXWEBLC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(C=NN2C)C

Origin of Product

United States

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